molecular formula C7H5F3N2O2 B1423850 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine CAS No. 1211583-95-7

2-Methyl-3-nitro-6-(trifluoromethyl)pyridine

Cat. No.: B1423850
CAS No.: 1211583-95-7
M. Wt: 206.12 g/mol
InChI Key: XVZCBCSMUPWTMU-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5F3N2O2 . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as this compound, has been a significant area of research in the agrochemical and pharmaceutical industries . For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F3N2O2/c1-4-5(12(13)14)2-3-6(11-4)7(8,9)10/h2-3H,1H3 .


Physical and Chemical Properties Analysis

This compound is a yellow liquid with a molecular weight of 206.12 . Its unique physicochemical properties are due to the presence of the fluorine atom and the pyridine structure .

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research on compounds structurally similar to 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine, such as hydrazo-bonded pyridines, reveals the significance of X-ray diffraction and DFT quantum chemical calculations for understanding molecular conformations and interactions. These studies detail the crystal structures, highlighting how molecular interactions, such as hydrogen bonding, influence dimer formation and overall molecular orientation. This approach is crucial for assessing the potential of this compound in forming structurally specific complexes that could be relevant in materials science or molecular engineering (Kucharska et al., 2013).

Vibrational Spectroscopy and Chemical Calculations

Studies on related pyridine derivatives underscore the value of vibrational spectroscopy (IR and Raman) and NMR in characterizing the chemical and physical properties of the molecules. Through detailed analysis, researchers can identify functional groups' roles, molecular symmetry, and dynamic behaviors, which are pertinent when considering the reactivity or binding capabilities of this compound in various chemical environments (Michalski et al., 2005).

Synthesis and Reactivity

The synthesis of fluorinated pyridines, including methods that could be applicable to derivatives like this compound, provides insights into electrophilic fluorination techniques and the conditions favorable for introducing fluorine or trifluoromethyl groups into the pyridine nucleus. Such synthetic routes are essential for developing compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Pikun et al., 2020).

Molecular Complexation and Engineering

Research on molecular complexation, specifically involving pyridine derivatives, offers a perspective on designing noncentrosymmetric structures with applications in nonlinear optics. This area of study could suggest uses for this compound in creating materials with specific optical properties, leveraging its potential for forming complexes with suitable partners (Muthuraman et al., 2001).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The development of organic compounds containing fluorine, such as 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

2-methyl-3-nitro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-4-5(12(13)14)2-3-6(11-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZCBCSMUPWTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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